molecular formula C14H23ClN2O3 B3335739 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester CAS No. 1353953-37-3

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B3335739
CAS No.: 1353953-37-3
M. Wt: 302.80 g/mol
InChI Key: NIPLWIMWHKBMKL-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a cyclopropyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a reagent like diazomethane.

    Esterification: The final step involves the esterification of the compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound’s derivatives may have therapeutic potential. Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • [1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
  • [1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

Compared to similar compounds, [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is unique due to the presence of the chloro group, which imparts specific reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications.

Conclusion

This compound is a compound of significant interest in scientific research and industrial applications. Its unique chemical structure and reactivity make it valuable for the synthesis of new molecules, biological studies, and potential therapeutic applications. Ongoing research continues to uncover new uses and properties of this versatile compound.

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPLWIMWHKBMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119841
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353953-37-3
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
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